2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione
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Overview
Description
The compound “2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)indane-1,3-dione” is a complex organic molecule. It contains an indane-1,3-dione group, which is a type of cyclic compound, and a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom. The presence of the trifluoromethyl group can significantly alter the chemical properties of the compound, including its reactivity and polarity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce steric hindrance and affect the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The trifluoromethyl group is known for its high stability and low reactivity, which could limit the types of reactions the compound can undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Synthesis Methodologies
Research has explored the synthesis of indane-1,3-dione derivatives and their reactions with different reagents, highlighting the chemical versatility of these compounds. For example, the study by Potnis and Samant (2002) demonstrates reactions of amines and formaldehyde/aryl aldehydes with 1-(2-hydroxyphenyl)-1,3-butanedione, leading to the formation of imines, chalcones, and chromones under various conditions, showcasing the compound's reactivity and potential for creating diverse chemical structures (S. V. Potnis & S. D. Samant, 2002).
Biological Evaluation
Studies have also focused on the biological evaluation of indane-1,3-dione derivatives for potential therapeutic applications. Giles, Prakash, and Ramseshu (2007) synthesized substituted thiophenyl derivatives of indane-1,3-dione and investigated their anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities, demonstrating the compound's potential in medicinal chemistry (D. Giles, M. Prakash, & K. V. Ramseshu, 2007).
Material Science Applications
In the field of material science, arylmethylene-1,3-indandione-based molecular glasses have been synthesized and studied for their third-order optical non-linearity, showing potential applications in non-linear optics and photonics. This research highlights the importance of structural modifications to induce specific physical properties in indane-1,3-dione derivatives, which could be useful for developing new optical materials (G. Seniutinas et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in the production of certain neurotransmitters .
Biochemical Pathways
It is suggested that the compound may influence the production of neurotransmitters, which could potentially affect various biochemical pathways .
Result of Action
It is suggested that the compound may influence the production of neurotransmitters, which could potentially have various molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6NO3/c20-18(21,22)17(29,19(23,24)25)10-5-7-11(8-6-10)26-9-14-15(27)12-3-1-2-4-13(12)16(14)28/h1-9,27,29H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMROMZNQBETKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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